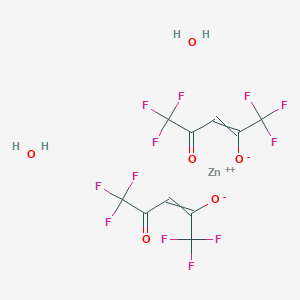

亜鉛;1,1,1,5,5,5-ヘキサフルオロ-4-オキソペンタ-2-エン-2-オレート;2水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of zinc complexes can involve various methodologies, including the use of zinc salts and appropriate ligands under controlled conditions. For instance, zinc(II) perchlorate hexahydrate is used as a catalyst for the opening of epoxide rings by amines, leading to the formation of 2-amino alcohols with high yields and selectivity . Another example is the synthesis of [5,10,15,20-tetrakis(perfluoroalkyl)porphinato]zinc(II) complexes, which are prepared through a condensation method utilizing perfluoro-1-(2'-pyrrolyl)-1-alkanol precursors . These methods highlight the versatility of zinc in forming complexes with various organic ligands.

Molecular Structure Analysis

The molecular structure of zinc complexes is often characterized by coordination geometry, ligand arrangement, and bond distances. For example, the structure of a helical hexaazamacrocyclic zinc complex is described with D2 symmetry, where the ligand is hexacoordinated in a meridional wrap . Similarly, the structure of a monopyridyl adduct of a tetrakis(perfluoroalkyl)porphinato zinc(II) complex features an S4-distorted porphyrin core . These structural details are crucial for understanding the reactivity and properties of zinc complexes.

Chemical Reactions Analysis

Zinc complexes can participate in various chemical reactions, often facilitated by their coordination environment. The catalytic properties of zinc(II) perchlorate hexahydrate in the synthesis of cardiovascular drugs like propranolol and naftopidil demonstrate the reactivity of zinc complexes in organic transformations . The self-aggregation of zinc chlorophyll derivatives in fluorinated solvents also indicates the ability of zinc complexes to form supramolecular structures through non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc complexes, such as solubility, photophysical properties, and thermal stability, are influenced by their molecular structure. The solubility properties of [5,10,15,20-tetrakis(perfluoroalkyl)porphinato]zinc(II) complexes are affected by the nature of the meso-perfluoroalkyl group . The thermal properties of zinc difluoromethanesulfinate are studied using infrared and Raman spectroscopies, and ab initio calculations . Additionally, the crystal structure of catena-poly-μ-ethylenediamine(dipicolinato)zinc(II) trihydrate reveals a one-dimensional zinc complex with water molecules hydrogen-bonded to the framework .

科学的研究の応用

産業用クリンカーからの亜鉛の回収強化

この化合物は、産業用クリンカーからの亜鉛の回収に利用できます . ある研究によると、600 °Cで5〜7分間のマイクロ波焼成は、ZnO∙Fe 2 O 3の生成なしにZnSをZnOに変換するのに有効であることが示されています . クリンカーからの亜鉛抽出率は、25kWの出力で指定された時間マイクロ波照射処理を行った後、46.47%に達しました .

農業における酸化亜鉛ナノ粒子

この化合物から誘導できる酸化亜鉛ナノ粒子は、植物のストレス耐性を高めることが示されています . これらは、生物的および非生物的ストレスの両方の植物への悪影響を軽減し、環境に有害な化学物質への依存を減らすことができます .

酸化亜鉛ナノ粒子の合成方法

この化合物は、物理気相堆積、ボールミル、水熱法、溶媒熱法、沈殿法、マイクロ波法、微生物合成、植物媒介合成など、ZnOナノ粒子の合成のためのさまざまな方法で使用できます .

ZnOナノ粒子の吸収、移行、生体変換経路

亜鉛;1,1,1,5,5,5-ヘキサフルオロ-4-オキソペンタ-2-エン-2-オレート;2水和物は、植物におけるZnOナノ粒子の吸収、移行、生体変換経路を研究するために使用できます .

植物の生育促進とさまざまな植物プロセスの調節

この化合物から誘導されたZnOナノ粒子は、生物的および非生物的ストレスから植物を保護し、植物の生育を促進し、さまざまな植物プロセスを調節することができます .

公衆衛生における亜鉛の状態

この化合物から誘導できる亜鉛は、公衆衛生において重要な役割を果たしています . 成長、食事摂取量と栄養、およびサプリメントにとって重要です

作用機序

Safety and Hazards

特性

IUPAC Name |

zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDNHEKLDWSJAJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380770 |

Source

|

| Record name | Zinc 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16743-33-2 |

Source

|

| Record name | Zinc 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc hexafluoroacetylacetonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。